molecular formula C17H19ClN4OS B2643050 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 894035-82-6

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

Cat. No. B2643050
CAS RN: 894035-82-6
M. Wt: 362.88
InChI Key: IKSFNJOFULSYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole scaffold, which is a unique heterocyclic structure present in an array of pharmaceuticals and biologically important compounds . This scaffold is used in drug-discovery studies against various diseases in the human body .


Molecular Structure Analysis

The molecular structure of “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide” is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole scaffold. This scaffold contains sulfur and nitrogen atoms, which play a significant role in its physico-chemical properties . The compound also contains a 4-chlorophenyl group, which may influence its reactivity and biological activity.

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. For example, some compounds exhibited potent cytotoxic activities with IC50 values of 0.41, 0.12, and 0.86 μM against MDA-MB-231 cells and IC50 values of 2.14, 1.31, and 5.31 μM against MCF-7 cells .

Antimicrobial Activity

These compounds have also demonstrated high antimicrobial activity. For instance, synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .

Anti-inflammatory Activity

Compounds with a similar structure have shown high anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Analgesic Activity

In addition to their anti-inflammatory properties, these compounds have also demonstrated analgesic (pain-relieving) activities . This suggests their potential use in pain management.

Antioxidant Activity

These compounds have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Enzyme Inhibition

Compounds with a similar structure have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-17(2,3)15(23)19-9-8-13-10-24-16-20-14(21-22(13)16)11-4-6-12(18)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFNJOFULSYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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